2-Methylchinolin-N-oxid

Übersicht

Beschreibung

2-Methylquinoline N-oxide is a chemical compound related to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline N-oxides, including 2-methylquinoline N-oxide, are important intermediates in organic synthesis and have been utilized in various chemical reactions to produce a wide range of products, including pharmaceuticals and fluorescent probes .

Synthesis Analysis

The synthesis of 2-methylquinoline derivatives has been explored through various methods. One approach involves a catalyst-free synthesis of 2-anilinoquinolines from quinoline N-oxides and aryldiazonium salts in acetonitrile under microwave irradiation, which is a rapid and efficient method . Another method includes a one-pot reaction of 2-alkylpyridin-N-oxides with triphosgene at room temperature, which has been shown to be effective for synthesizing 2-chloromethylpyridines from 2-methylquinoline N-oxide . Additionally, a high throughput one-pot synthesis of various 2-methylquinolines has been reported using anilines and ethyl vinyl ether in the presence of acetic acid .

Molecular Structure Analysis

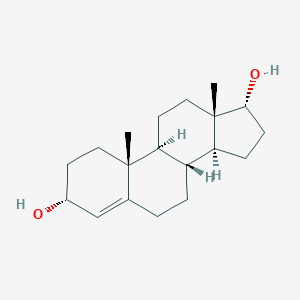

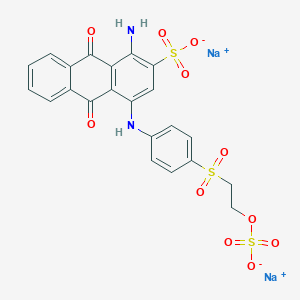

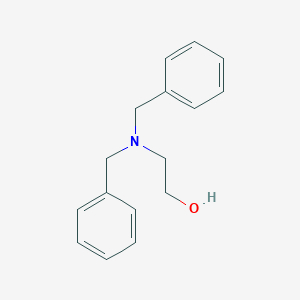

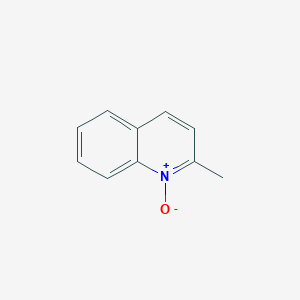

The molecular structure of 2-methylquinoline N-oxide is characterized by the presence of a quinoline core with a methyl group at the second position and an N-oxide functional group. The structure of quinoline derivatives can be modified to enhance their biological activity and selectivity, as seen in the development of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) .

Chemical Reactions Analysis

2-Methylquinoline N-oxide and its derivatives participate in various chemical reactions. For instance, they can undergo a [3,3]-sigmatropic rearrangement when reacted with triphosgene, which is a reversible process . They can also be used in the direct amidation of 2-methylquinolines with amines, catalyzed by copper, to produce aromatic amides . Visible-light-induced deoxygenative C2-sulfonylation of quinoline N-oxides with sulfinic acids has been reported for the synthesis of 2-sulfonylquinoline .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylquinoline N-oxide derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, reactivity, and biological activity. For example, the introduction of a hydrophilic group in 2-aminoquinolines has been shown to improve human nNOS potency and selectivity while preserving membrane permeability . Similarly, the presence of a cyano group in certain 2-aminoquinoline derivatives has been found to confer potent and selective inhibition of nNOS by interacting with a newly discovered auxiliary pocket in the enzyme .

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Chinolin-Motive, zu denen auch 2-Methylchinolin-N-oxid gehört, sind in mehreren pharmakologisch aktiven heterozyklischen Verbindungen essenziell aufgrund ihrer vielfältigen Anwendungen in der medizinischen und industriellen Chemie . Sie werden als privilegierte Struktur in Medikamentenentwicklungsprogrammen betrachtet, da sie ein breites Spektrum an Bioreaktionen zeigen .

Antitumoraktivität

Chinolin-Derivate haben Potenzial in der Antitumoraktivität gezeigt . Dies deutet darauf hin, dass this compound auf seine potenziellen Antitumoreigenschaften untersucht werden könnte.

Antioxidative Aktivität

Chinolin-Derivate wurden auch mit antioxidativen Aktivitäten in Verbindung gebracht . Dies impliziert, dass this compound möglicherweise als Antioxidans eingesetzt werden könnte.

Anti-inflammatorische Aktivität

Es gibt Hinweise darauf, dass Chinolin-Derivate entzündungshemmende Aktivitäten aufweisen können . Daher könnte this compound möglicherweise zur Behandlung von Entzündungen eingesetzt werden.

Antimalariaaktivität

Chinolin-Derivate wurden zur Behandlung von Malaria eingesetzt . Dies deutet darauf hin, dass this compound möglicherweise in Antimalariamedikamenten verwendet werden könnte.

Anti-SARS-CoV-2-Aktivität

Chinolin-Derivate haben Potenzial in der Anti-SARS-CoV-2-Aktivität gezeigt . Dies deutet darauf hin, dass this compound auf seine potenziellen Einsatzmöglichkeiten bei der Behandlung von COVID-19 untersucht werden könnte.

Antituberkuloseaktivität

Chinolin-Derivate wurden mit Antituberkuloseaktivitäten in Verbindung gebracht . Dies impliziert, dass this compound möglicherweise als Antituberkulosemittel eingesetzt werden könnte.

C-H-Funktionalisierung

This compound hat die Fähigkeit, als dirigierende Gruppe zu fungieren, um die Regioselektivität der C–H-Funktionalisierung durchzuführen und zu kontrollieren

Wirkmechanismus

Target of Action

It is known that n-oxides, the class of compounds to which 2-methylquinoline n-oxide belongs, are generally produced by the oxidation of tertiary amines and are important intermediates in organic synthesis .

Mode of Action

N-oxides, including 2-methylquinoline n-oxide, are known to act as oxidizing agents and reaction intermediates in organic synthesis . They can also form part of the structure of various biologically active substances .

Biochemical Pathways

It is known that n-oxides, such as 2-methylquinoline n-oxide, can be involved in various transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .

Pharmacokinetics

The compound’s physical properties, such as its melting point (67 °c) and maximum absorption wavelength (319 nm in etoh), have been reported .

Result of Action

It is known that n-oxides, including 2-methylquinoline n-oxide, can participate in various chemical reactions, acting as oxidizing agents and reaction intermediates .

Action Environment

It is known that the compound is a solid at 20°c and is recommended to be stored in a cool and dark place .

Eigenschaften

IUPAC Name |

2-methyl-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJUONUBFWNHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148110 | |

| Record name | Quinaldine, 1-oxide (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076-28-4 | |

| Record name | Quinaldine, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinaldine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinaldine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinaldine, 1-oxide (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylquinoline 1-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6BP8D3HUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to 2-methylquinoline 1-oxide?

A1: 2-Methylquinoline 1-oxide is typically synthesized by oxidizing 2-methylquinoline. One approach utilizes 4-chloro-2-methylquinoline 1-oxide, which can be derived from 2-methylquinoline 1-oxide via its 4-nitrated derivative. []

Q2: What is a notable photochemical reaction of 4-alkoxy-2-methylquinoline 1-oxides?

A2: 4-Alkoxy-2-methylquinoline 1-oxides, including 2-methylquinoline 1-oxide with various alkoxy substituents at the 4-position, undergo a fascinating photochemical rearrangement in methanol. This reaction can lead to the synthesis of alkaloids like revenine (1-methyl-4-(3-methylbut-2-enyloxy)-2-quinolone) and 4-methoxy-1-methyl-2-quinolone. []

Q3: How can 2-methylquinoline 1-oxide be used to prepare 2-alkoxyquinolines?

A3: Treating 2-methylquinoline 1-oxide with reagents like ethyl chloroformate or tosyl chloride in the presence of a base like triethylamine and a lower alcohol can yield 2-alkoxyquinolines. This deoxygenative 2-alkoxylation reaction provides a synthetic pathway to diversely substituted quinoline derivatives. []

Q4: Can you elaborate on the p-tolylsulfonylation of 2-methylquinoline 1-oxide?

A4: Research has explored the introduction of a p-tolylsulfonyl group onto the side-chain carbon of 2-methylquinoline 1-oxide and related compounds. This modification of the 2-methyl substituent can potentially alter the reactivity and biological properties of the molecule. [, , , ]

Q5: What is known about the reaction of 2-methylquinoline 1-oxide with acetic anhydride?

A5: Studies have investigated the kinetics and mechanism of the reaction between 2-methylquinoline 1-oxide and acetic anhydride. [] This reaction is significant because it helps understand the reactivity of the N-oxide moiety in 2-methylquinoline 1-oxide and its potential for further derivatization.

Q6: How does 2-methylquinoline 1-oxide behave as a ligand in coordination chemistry?

A6: 2-Methylquinoline 1-oxide acts as a ligand coordinating to metal centers through its oxygen atom. This behavior is evident in the formation of complexes like dichlorobis(2-methylquinoline N-oxide-κO)copper(II) and dichlorobis(2-methylquinoline N-oxide-κO)zinc(II). [, , , , ] These complexes are relevant in studying the coordination chemistry of N-oxides and their potential applications.

Q7: Are there studies on the crystal structures of 2-methylquinoline 1-oxide and its complexes?

A7: Yes, crystal structures have been determined for several compounds, including dichlorobis(2-methylquinoline N-oxide-κO)copper(II) [, ], dichlorobis(2-methylquinoline N-oxide-κO)zinc(II) [, ], and hydrates and deuteriohydrates of 2-methylquinoline N-oxide. [] These structures provide valuable insights into the molecular geometry, intermolecular interactions, and solid-state packing of these compounds.

Q8: What happens during the thermooxidative decomposition of 2-methylquinoline 1-oxide?

A8: Research has examined the thermooxidative decomposition of heterocyclic N-oxides, including 2-methylquinoline 1-oxide. [] This research helps understand the stability of 2-methylquinoline 1-oxide at elevated temperatures and under oxidative conditions, which is crucial for its handling, storage, and potential applications.

Q9: What are the photochemical reactions of 2-Methylquinoline N-oxide Hydrate?

A9: Studies have investigated the photochemical reactions of 2-methylquinoline N-oxide hydrate, revealing its reactivity upon light exposure and the potential formation of different products. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.